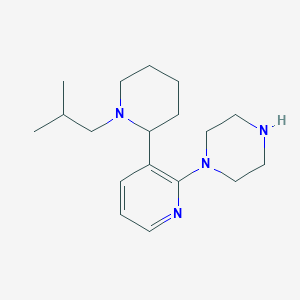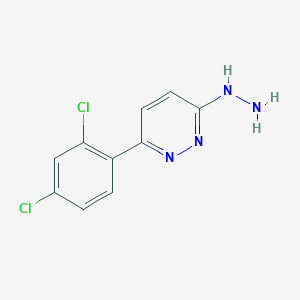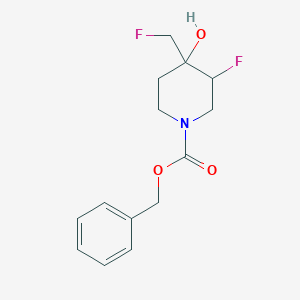![molecular formula C15H19NO4 B11816434 2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)
2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Se caracteriza por la presencia de un grupo metoxifenilo, un enlace prop-2-enamido y una parte de ácido metilbutanoico. Este compuesto es de interés debido a sus posibles actividades biológicas y su papel como intermedio en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico suele implicar la reacción del ácido 4-metoxifenilacético con una amina adecuada y un agente acilante. Las condiciones de reacción suelen incluir el uso de una base como la trietilamina y un disolvente como el diclorometano. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar un proceso de varios pasos que incluye la síntesis de compuestos intermedios, pasos de purificación y la conversión final a la molécula diana. El uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización, son comunes en la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo metoxi puede oxidarse para formar un grupo hidroxilo.
Reducción: El enlace enamido puede reducirse para formar una amina.
Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Reactivos como el hidruro de sodio o el metóxido de sodio en un disolvente adecuado.
Principales productos formados
Oxidación: Formación de ácido 2-[3-(4-hidroxifenil)prop-2-enamido]-3-metilbutanoico.
Reducción: Formación de ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico.
Sustitución: Formación de diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico tiene diversas aplicaciones de investigación científica, entre ellas:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, en particular en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las dianas moleculares y vías exactas implicadas dependen del contexto biológico específico y de la naturaleza de las interacciones del compuesto con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-[3-(4-metoxifenil)prop-2-enamido]-4-(metilsulfanil)butanoico
- Ácido 3-[3-(4-metoxifenil)prop-2-enamido]propanoico
Singularidad
El ácido 2-[3-(4-metoxifenil)prop-2-enamido]-3-metilbutanoico es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede presentar diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
GJNMUKNLXQRDQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)
![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)



![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
